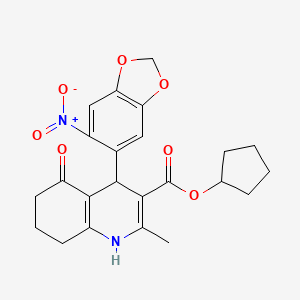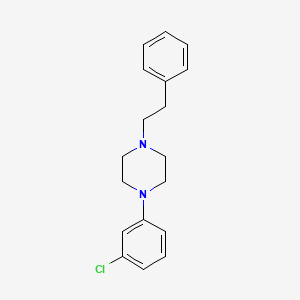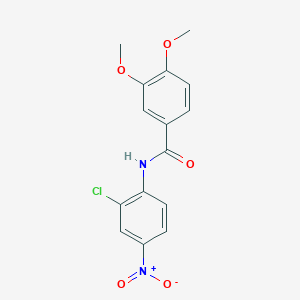methyl]glycinate](/img/structure/B5103056.png)
methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, also known as Boc-protected glycine derivative, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in biological effects.
Biochemical and Physiological Effects:
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of cancer cells, such as breast cancer and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogens, such as Staphylococcus aureus and Candida albicans. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Moreover, it can be easily modified to introduce different functional groups and improve its biological activity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, bacterial infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to identify its biological targets and pathways. Moreover, it can be used as a starting point for the synthesis of novel compounds with improved biological activities and pharmacokinetic properties. Finally, it can be used as a tool for studying various biological processes, such as protein folding and enzyme catalysis.
Conclusion:
In conclusion, methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and tools for studying various biological processes.
合成法
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate can be synthesized through a multi-step process involving the protection of glycine, bromination, and coupling reactions. The first step involves the protection of glycine with a Boc (tert-butyloxycarbonyl) group, which provides stability to the molecule and prevents unwanted reactions. The second step involves the bromination of the protected glycine using a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom into the molecule. The final step involves the coupling reaction between the brominated glycine and a benzoyl-protected 5-amino-2-chlorobenzyl alcohol, which results in the formation of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate.
科学的研究の応用
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It can be used as a building block for the synthesis of novel compounds with potential biological activities, such as antitumor, antimicrobial, and anti-inflammatory agents. Moreover, it can be used as a tool for studying the mechanism of action of various biological processes, such as protein-protein interactions and enzyme catalysis.
特性
IUPAC Name |
methyl 2-[[(2-benzamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(17-9-5-6-10-19(17)25)18-13-16(24)11-12-20(18)27-23(29)15-7-3-2-4-8-15/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIBLSGNJQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)


![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)


![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)